molecular formula C23H35NO B4725150 4-tert-butyl-N,N-dicyclohexylbenzamide

4-tert-butyl-N,N-dicyclohexylbenzamide

Cat. No. B4725150
M. Wt: 341.5 g/mol
InChI Key: ADJJSCADBGDHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N,N-dicyclohexylbenzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDCRB is a white crystalline powder that has a molecular formula of C26H41NO and a molecular weight of 387.6 g/mol.

Scientific Research Applications

4-tert-butyl-N,N-dicyclohexylbenzamide has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antifungal and antibacterial properties.

Mechanism of Action

4-tert-butyl-N,N-dicyclohexylbenzamide acts as an inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain. By inhibiting complex I, this compound disrupts the production of ATP, leading to cell death. This compound has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have antifungal and antibacterial properties. In animal models, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N,N-dicyclohexylbenzamide in lab experiments is its specificity for complex I inhibition. This compound has been shown to have minimal effects on other components of the electron transport chain, making it a useful tool for studying complex I function. However, one limitation of using this compound is its relatively low potency compared to other complex I inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-tert-butyl-N,N-dicyclohexylbenzamide. One area of interest is the development of more potent derivatives of this compound for use as therapeutic agents. Another area of interest is the investigation of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on complex I function.

properties

IUPAC Name

4-tert-butyl-N,N-dicyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO/c1-23(2,3)19-16-14-18(15-17-19)22(25)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h14-17,20-21H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJSCADBGDHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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